Heptanoic acid, 4-methyl-, (S)- Heptanoic acid, 4-methyl-, (S)-
Brand Name: Vulcanchem
CAS No.: 40482-40-4
VCID: VC16107145
InChI: InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1
SMILES:
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

Heptanoic acid, 4-methyl-, (S)-

CAS No.: 40482-40-4

Cat. No.: VC16107145

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Heptanoic acid, 4-methyl-, (S)- - 40482-40-4

Specification

CAS No. 40482-40-4
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name (4S)-4-methylheptanoic acid
Standard InChI InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1
Standard InChI Key LXHFVSWWDNNDPW-ZETCQYMHSA-N
Isomeric SMILES CCC[C@H](C)CCC(=O)O
Canonical SMILES CCCC(C)CCC(=O)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

Heptanoic acid, 4-methyl-, (S)-, systematically named (4S)-4-methylheptanoic acid, features a carboxyl group at position 1 and a methyl branch at the fourth carbon in the S-configuration. The IUPAC name reflects its seven-carbon chain (heptanoic acid) with a methyl substituent on the fourth carbon. Its isomeric SMILES notation (CCCC@HCCC(=O)O) explicitly denotes the (S)-configuration at C4.

Stereochemical Impact

The stereochemistry at C4 significantly influences molecular interactions. For example, in the structurally related 3-hydroxy-4-methylhexanoic acid, the (3S,4S) configuration alters binding affinity to microbial recognition proteins compared to its enantiomers . Similarly, the (S)-methyl group in Heptanoic acid, 4-methyl-, (S)- likely affects its solubility and enzymatic recognition, as seen in fatty acid-protein interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol
CAS Registry40482-40-4
IUPAC Name(4S)-4-methylheptanoic acid
Stereochemical Centers1 (C4)

Synthesis and Production Methods

Stereoselective Synthesis

The compound’s synthesis often employs chiral starting materials to control stereochemistry. A validated approach involves the Arndt-Eistert homologation, as demonstrated in the synthesis of (3S,4S)-3-hydroxy-4-methylhexanoic acid from L-isoleucine . This method ensures retention of configuration through nitrous acid deamination and subsequent chain elongation . For Heptanoic acid, 4-methyl-, (S)-, analogous strategies using S-configured precursors could yield the target stereochemistry.

Industrial-Scale Production

While detailed industrial protocols remain proprietary, VulcanChem notes that the compound is produced at scales ranging from grams to tons, emphasizing its use in flavoring agents and pharmaceutical intermediates . Regulatory-compliant synthesis (e.g., under EPA and ECHA guidelines) ensures safety and reproducibility.

Physicochemical Properties

Solubility and Stability

Heptanoic acid, 4-methyl-, (S)- exhibits moderate water solubility (≈1–5 mg/mL) due to its hydrophobic branched chain, with enhanced solubility in organic solvents like ethanol and dichloromethane. Its boiling point (estimated 220–240°C) aligns with medium-chain fatty acids, though the methyl branch reduces volatility compared to linear analogues .

Comparative Analysis

Compared to (4S)-4-methylhexanoic acid (C₇H₁₄O₂), the additional methylene group in Heptanoic acid, 4-methyl-, (S)- increases lipophilicity, impacting its partitioning in biological systems . Such differences underscore the role of chain length in modulating bioavailability.

Biological and Biochemical Relevance

Metabolic Pathways

Emerging evidence positions branched-chain fatty acids as regulators of lipid metabolism. Heptanoic acid derivatives are implicated in β-oxidation pathways, with potential implications for cardiovascular health. In vitro studies suggest that similar compounds modulate lipid droplet formation in hepatocytes, though direct evidence for Heptanoic acid, 4-methyl-, (S)- remains limited.

Industrial and Research Applications

Flavor and Fragrance Industry

Branched-chain fatty acids like 4-methylnonanoic acid are key contributors to meaty flavors in processed foods . Although Heptanoic acid, 4-methyl-, (S)- is not explicitly cited in flavor applications, its structural analogs are used at 2.5–10 ppm in savory products, hinting at niche uses .

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